

# Synthesis of Axitinib Analogue 1: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Axitinib analogue 1*

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This guide provides a comprehensive overview of the synthesis of "**Axitinib analogue 1**," identified as N-methyl-2-(3-((5-methyl-1H-pyrrol-2-yl)diazenyl)-1H-indazol-6-ylthio)benzamide. This analogue is a derivative of the potent tyrosine kinase inhibitor Axitinib, where the characteristic (E)-2-(pyridin-2-yl)vinyl moiety is replaced by a 5-methyl-1H-pyrrol-2-yl)diazenyl group. This modification can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest in drug discovery and development.

This document details the synthetic pathway, experimental protocols, and quantitative data associated with the synthesis of this analogue. Furthermore, it provides a visualization of the experimental workflow and the relevant biological signaling pathway to offer a holistic understanding for researchers in the field.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Axitinib analogue 1**.

Parameter	Value	Reference
Compound Name	N-methyl-2-(3-((5-methyl-1H-pyrrol-2-yl)diazenyl)-1H-indazol-6-ylthio)benzamide	[1]
Molecular Formula	C <sub>22</sub> H <sub>20</sub> N <sub>6</sub> OS	[1]
Molecular Weight	416.50 g/mol	Calculated
Appearance	Light-yellow powder	[1]
Yield	15%	[1]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	13.33 (s, 1H), 11.84 (s, 1H), 8.37 (d, J = 4.48 Hz, 1H), 8.24 (d, J = 8.52 Hz, 1H), 7.50 (s, 1H), 7.46–7.44 (m, 1H), 7.30–7.22 (m, 2H), 7.14 (d, J = 12 Hz, 1H), 7.01 (d, J = 7.64 Hz, 1H), 6.83 (s, 1H), 6.08 (s, 1H), 2.73 (d, J = 4.48 Hz, 3H), 2.25 (s, 3H).	[1]
HRMS (ESI)	m/z calculated for C <sub>22</sub> H <sub>21</sub> N <sub>6</sub> OS [M+H] <sup>+</sup> : 417.1525, found: 417.1521.	[1]

## Experimental Protocols

The synthesis of **Axitinib analogue 1** is a multi-step process involving the initial synthesis of a key intermediate, N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide, followed by a diazotization reaction and subsequent azo coupling with 2-methyl-1H-pyrrole.

### Synthesis of Intermediate: N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide

A detailed experimental protocol for the synthesis of this specific intermediate is not provided in the primary reference. However, it can be synthesized through a multi-step process starting from commercially available materials, likely involving the construction of the indazole ring

system, introduction of the amino group at the 3-position, and a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to introduce the N-methylbenzamide thioether at the 6-position.

## Synthesis of Axitinib Analogue 1 via Diazotization and Azo Coupling (General Procedure)

This procedure is based on the general method described for the synthesis of a series of Axitinib analogues[1].

Materials:

- N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO<sub>2</sub>)
- 2-methyl-1H-pyrrole
- Water (H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

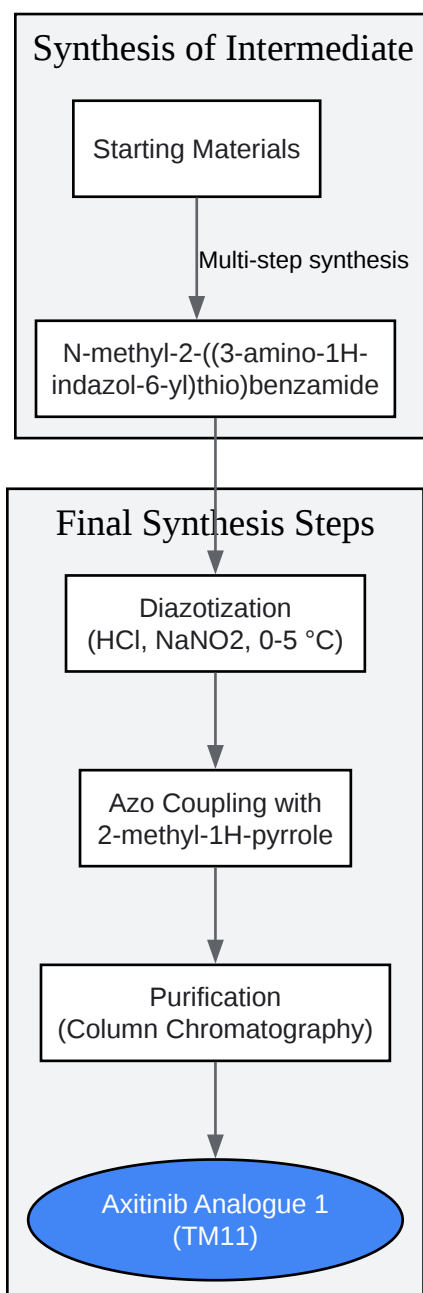
- Diazotization:
  - Dissolve N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide in an aqueous solution of hydrochloric acid.
  - Cool the solution to 0-5 °C in an ice bath.

- Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt.
- Azo Coupling:
  - In a separate flask, dissolve 2-methyl-1H-pyrrole (1.0 equivalent) in an appropriate solvent (e.g., water or a mixture of water and a miscible organic solvent).
  - Cool this solution to 0-5 °C.
  - Slowly add the freshly prepared diazonium salt solution to the solution of 2-methyl-1H-pyrrole while maintaining the temperature at 0-5 °C.
  - Allow the reaction mixture to stir at 0-5 °C for a specified time and then let it warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Work-up and Purification:
  - Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
  - Extract the product with an organic solvent such as dichloromethane.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Concentrate the solution under reduced pressure to obtain the crude product.
  - Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 20:1 v/v) as the eluent to afford the pure N-methyl-2-(3-((5-methyl-1H-pyrrol-2-yl)diazenyl)-1H-indazol-6-ylthio)benzamide as a light-yellow powder.

## Visualizations

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Axitinib analogue 1**.

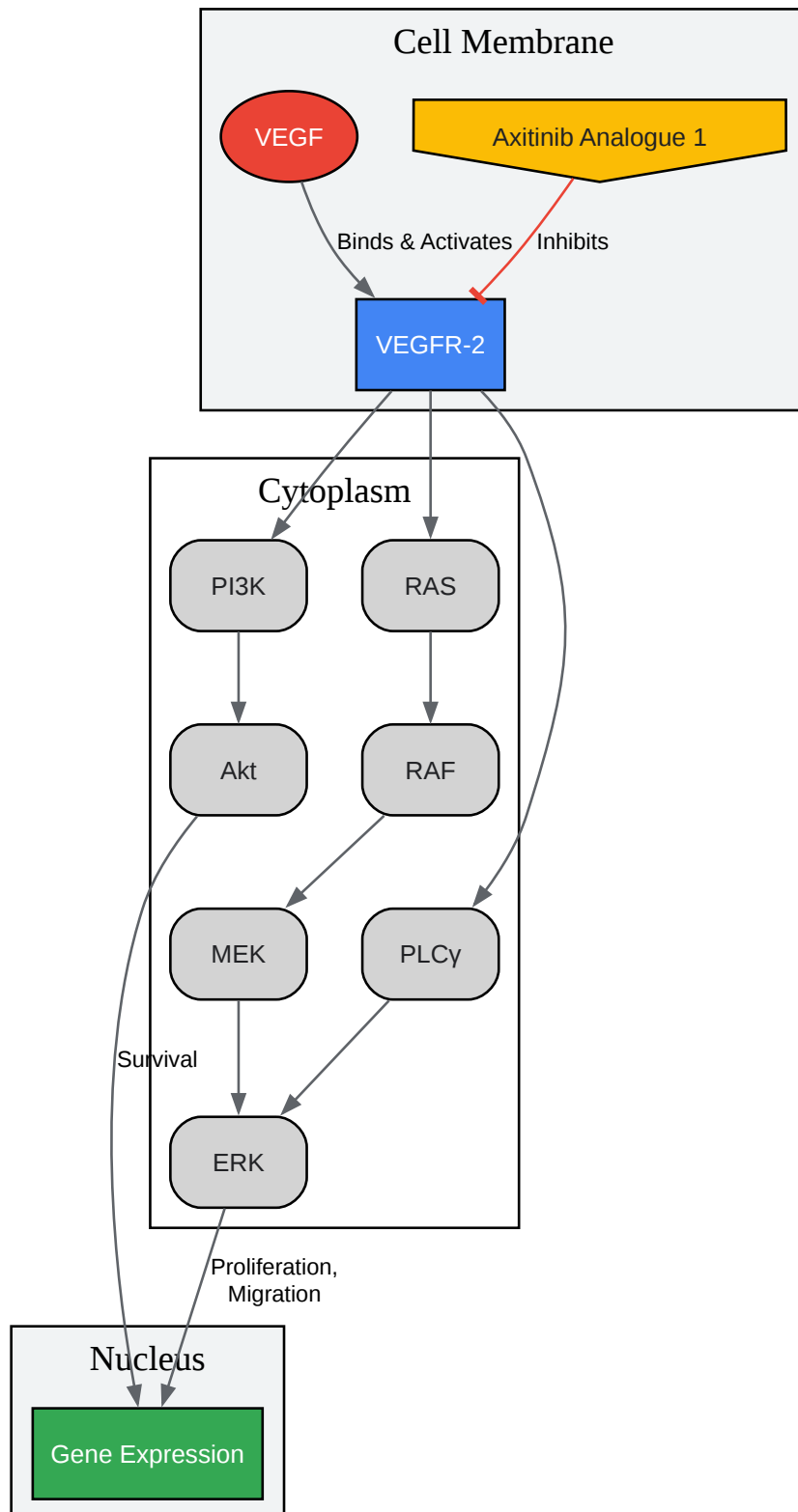


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Caption: Synthetic workflow for **Axitinib analogue 1**.

## VEGFR-2 Signaling Pathway

Axitinib and its analogues are known to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The following diagram depicts a simplified overview of the VEGFR-2 signaling pathway.



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Caption: Simplified VEGFR-2 signaling pathway.

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## References

- [1. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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